

A Technical Guide to the IUPAC Nomenclature and Structural Elucidation of Javanicin C

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Compound of Interest

Compound Name: Javanicin C

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Abstract

Javanicin C, a polyketide-derived naphthoquinone, has garnered interest for its biological activities. Accurate and unambiguous identification is paramount for research and development. This technical guide provides an in-depth analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for **Javanicin C**. It details the systematic rules governing the assignment of its name, supported by an examination of the methodologies used for its structural confirmation. This document serves as a definitive reference for the precise chemical communication required in scientific and pharmaceutical contexts.

IUPAC Nomenclature of Javanicin C

The correct and systematic IUPAC name for **Javanicin C** is 5,8-dihydroxy-6-methoxy-2-methyl-3-(2-oxopropyl)naphthalene-1,4-dione.

The process of deriving this name is based on a hierarchical set of rules applied to the molecule's structure.

Identification of the Parent Structure

The core of **Javanicin C** is a bicyclic aromatic system with two ketone groups, which identifies it as a derivative of naphthalene-1,4-dione. This forms the base of the IUPAC name.

Numbering of the Naphthalene-1,4-dione Ring System

According to IUPAC rules for fused ring systems, the numbering of the naphthalene-1,4-dione scaffold is fixed. The carbons bearing the ketone (quinone) groups are assigned positions 1 and 4. The numbering then continues to the adjacent ring fusion carbons (4a and 8a) and proceeds around the second ring. This standardized numbering is crucial for unambiguously assigning substituent positions.

The numbering convention is clarified by examining related, simpler naphthoquinones. For instance, Juglone is named 5-hydroxy-1,4-naphthalenedione^{[1][2][3][4]} and Plumbagin is 5-hydroxy-2-methyl-1,4-naphthoquinone^{[5][6][7][8][9]}, establishing the locant priority.

Identification and Locating of Substituents

With the parent structure numbered, the various substituent groups are identified and assigned their corresponding locants:

- Hydroxy groups (-OH): Two hydroxyl groups are present at positions 5 and 8, leading to the prefix "5,8-dihydroxy-".
- Methoxy group (-OCH₃): A methoxy group is located at position 6, designated as "6-methoxy-".
- Methyl group (-CH₃): A methyl group is attached to position 2, leading to "2-methyl-".
- 2-Oxopropyl group (-CH₂COCH₃): A three-carbon chain with a ketone on the second carbon is attached at position 3. This group is systematically named "2-oxopropyl".

Assembling the Final IUPAC Name

By combining the substituent prefixes in alphabetical order (dihydroxy, methoxy, methyl, oxopropyl) followed by the parent name, the complete and unambiguous IUPAC name is constructed: 5,8-dihydroxy-6-methoxy-2-methyl-3-(2-oxopropyl)naphthalene-1,4-dione.

Data Presentation

The structural elucidation of **Javanicin C** relies on various analytical techniques. Below is a summary of its key physicochemical and spectroscopic data.

| Property | Value |
|------------------------|--|
| Molecular Formula | C ₁₅ H ₁₄ O ₆ |
| Molecular Weight | 290.27 g/mol |
| Appearance | Red crystals with a coppery luster |
| Melting Point | 207.5-208 °C (decomposes)[10] |
| UV max (in Alcohol) | 303 nm (log ε = 3.97), 305 nm (log ε = 3.90)[10] |
| UV max (in Chloroform) | 307 nm (log ε = 3.99), 510 nm (log ε = 3.86)[10] |

Experimental Protocols for Structural Elucidation

The definitive structure of **Javanicin C**, from which the IUPAC name is derived, has been confirmed through rigorous experimental procedures. The primary methods employed are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state.

Methodology:

- **Crystallization:** **Javanicin C** is first purified and then crystallized from a suitable solvent, such as ethanol, to obtain single crystals of sufficient quality.
- **Data Collection:** A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is recorded by a detector as the crystal is rotated.
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated from the diffraction intensities, allowing for the initial placement of atoms. This model is then refined to achieve the best fit with the experimental data, yielding precise bond lengths, angles, and the overall molecular conformation.

The structure of **Javanicin C** has been successfully elucidated using this method, confirming the connectivity and substitution pattern of the naphthalene-1,4-dione core[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (primarily ^1H and ^{13}C) within a molecule, allowing for the deduction of its carbon-hydrogen framework.

Methodology:

- **Sample Preparation:** A small, pure sample of **Javanicin C** is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- **^1H NMR Spectroscopy:** This experiment identifies the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and spin-spin coupling patterns. For **Javanicin C**, this would confirm the presence of the methyl, methoxy, and 2-oxopropyl groups, as well as aromatic protons.
- **^{13}C NMR Spectroscopy:** This technique determines the number of unique carbon atoms in the molecule, distinguishing between sp^2 (aromatic, quinone, carbonyl) and sp^3 (methyl, methylene, methoxy) carbons.
- **2D NMR (COSY, HSQC, HMBC):** Two-dimensional NMR experiments are used to establish correlations between protons and carbons, confirming the connectivity of the molecular fragments deduced from 1D NMR and ultimately assembling the complete structure.

Visualizations

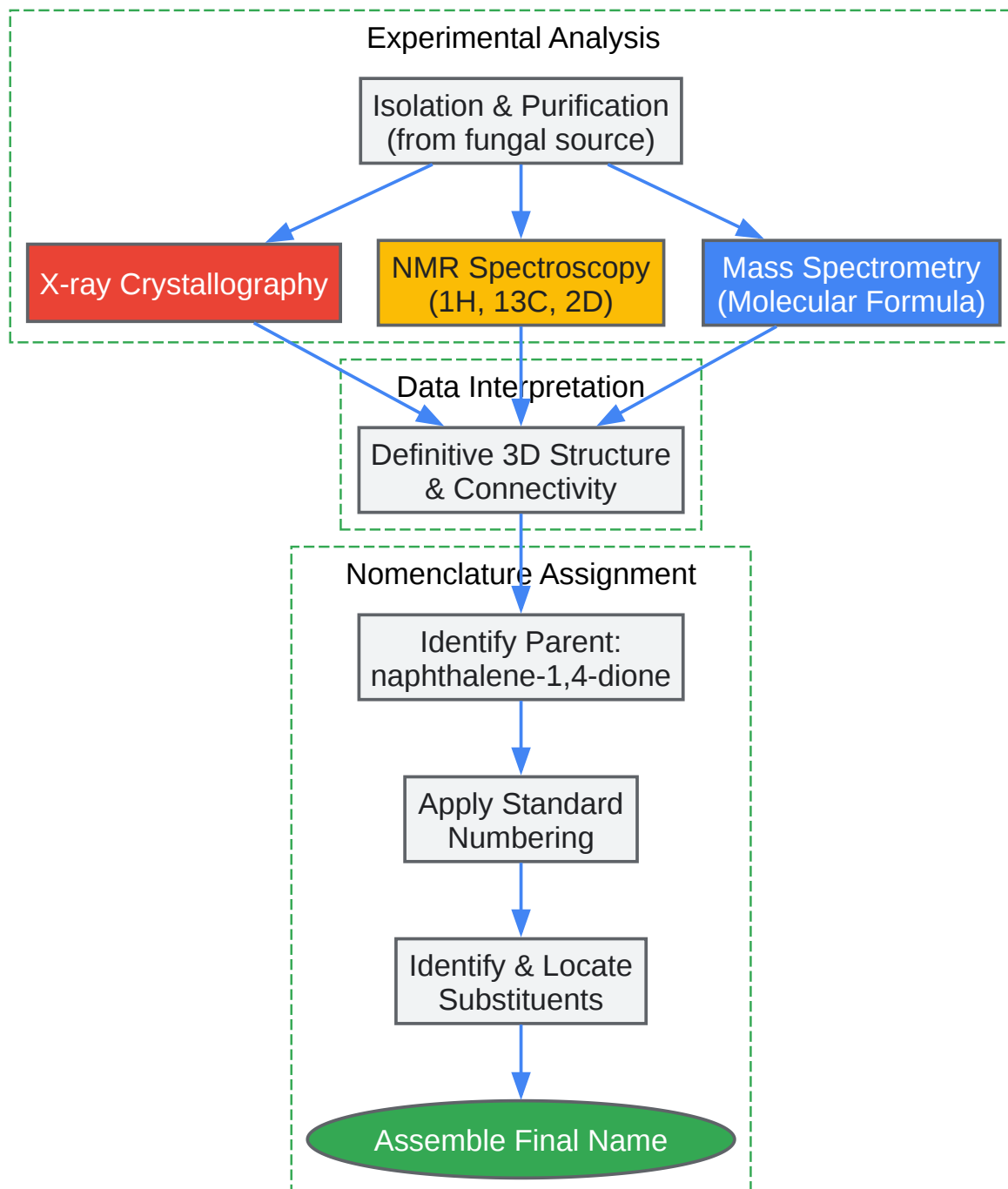
IUPAC Numbering Scheme for Javanicin C

The following diagram illustrates the chemical structure of **Javanicin C** with the official IUPAC numbering applied to the naphthalene-1,4-dione core.

Caption: Chemical structure of **Javanicin C** with IUPAC numbering.

Workflow for Structural Elucidation and Nomenclature Assignment

This diagram outlines the logical flow from isolation to the final assignment of the IUPAC name.



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Caption: Workflow from isolation to IUPAC name assignment.

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